tmrB protein

Catalog No.
S1820484
CAS No.
119883-57-7
M.F
C8H14N2O2
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tmrB protein

CAS Number

119883-57-7

Product Name

tmrB protein

Molecular Formula

C8H14N2O2

Molecular Weight

0

Synonyms

tmrB protein

TmrB protein is a significant biomolecule found in Bacillus subtilis, primarily known for its role in conferring resistance to tunicamycin, an antibiotic that inhibits glycoprotein synthesis. This protein has a molecular weight of approximately 22.5 kDa and features a distinctive structure comprising an N-terminal ATP-binding region and a C-terminal amphiphilic alpha-helix. The presence of the ATP-binding domain suggests that TmrB may utilize ATP hydrolysis to mediate its function in resistance mechanisms against tunicamycin .

The primary chemical reaction involving TmrB protein is its interaction with tunicamycin. This interaction likely involves the binding of tunicamycin to the TmrB protein, which subsequently alters the protein's conformation and function, allowing Bacillus subtilis to survive in the presence of this antibiotic. The binding affinity and specificity are influenced by the structural characteristics of TmrB, particularly its C-terminal region, which appears crucial for tunicamycin binding .

TmrB protein exhibits biological activity by providing resistance to tunicamycin through its ability to bind the antibiotic and possibly alter its uptake or efficacy within the bacterial cell. The overproduction of TmrB correlates with increased resistance levels, indicating a direct relationship between TmrB expression and survival against tunicamycin exposure. This resistance mechanism is vital for the bacterium's adaptability in environments where such antibiotics are present .

The synthesis of TmrB protein can be achieved through recombinant DNA technology. The gene encoding TmrB can be cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. Following transformation, the host cells can be cultured under conditions that promote protein expression. Afterward, purification techniques such as affinity chromatography can be employed to isolate TmrB from the host cell lysate .

TmrB protein has potential applications in biotechnology and pharmaceuticals. Its ability to confer resistance to antibiotics can be harnessed in developing new strategies for combating antibiotic resistance in pathogenic bacteria. Additionally, understanding the mechanisms by which TmrB operates could lead to novel therapeutic approaches that target similar resistance pathways in other organisms .

Interaction studies of TmrB protein typically focus on its binding dynamics with tunicamycin and other related compounds. These studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and kinetics. Results indicate that specific regions within TmrB are critical for effective binding, shedding light on how mutations might affect resistance profiles .

TmrB protein shares similarities with several other antibiotic resistance proteins. Here are some notable compounds:

Compound NameSource OrganismMechanism of ResistanceUnique Features
MsrA ProteinStaphylococcus aureusConfers resistance to macrolide antibioticsContains a distinct efflux mechanism
LsaA ProteinEnterococcus faecalisResistance to lincosamide antibioticsInvolves ribosomal methylation
ErmC ProteinStreptococcus pneumoniaeMethylation of adenine residues in rRNAProvides broad-spectrum resistance

TmrB's uniqueness lies in its specific interaction with tunicamycin and its ATP-binding capability, which distinguishes it from other resistance proteins that typically focus on efflux mechanisms or enzymatic modification of antibiotics .

Dates

Modify: 2023-07-20

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